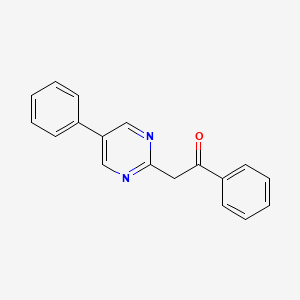

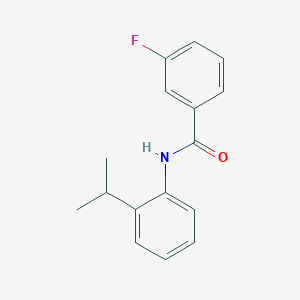

3-fluoro-N-(2-isopropylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

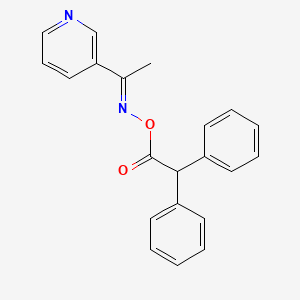

The synthesis of fluorinated benzamides, including structures similar to 3-fluoro-N-(2-isopropylphenyl)benzamide, often involves the use of fluorine-containing precursors or direct fluorination techniques. These methods can include nucleophilic substitution reactions with fluorinating agents or catalytic processes that incorporate fluorine into the benzamide structure. The choice of synthesis route can significantly impact the yield, purity, and functional group tolerance of the final product (Mukherjee, 1991).

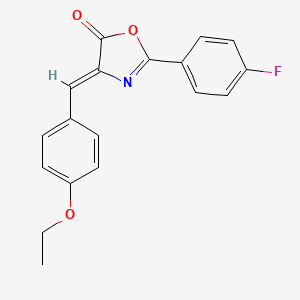

Molecular Structure Analysis

The molecular structure of fluorinated benzamides, including 3-fluoro-N-(2-isopropylphenyl)benzamide, is characterized by the presence of fluorine atoms, which can influence the electronic distribution and molecular conformation. Studies have shown that fluorine atoms can affect the hydrogen bonding capabilities and overall molecular geometry, leading to unique crystalline structures and polymorphism (Donnelly, Gallagher, & Lough, 2008).

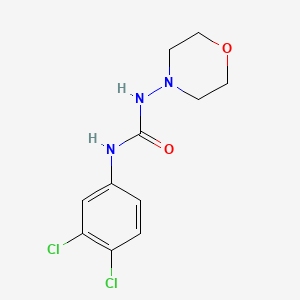

Chemical Reactions and Properties

Fluorinated benzamides, including 3-fluoro-N-(2-isopropylphenyl)benzamide, participate in various chemical reactions, leveraging the reactivity of the fluorine atom. These compounds can undergo nucleophilic aromatic substitution, coupling reactions, and other transformations, which can be exploited in the synthesis of complex organic molecules. The presence of the fluorine atom often leads to increased chemical stability and lipophilicity, impacting the compound's chemical properties and reactivity (Wu et al., 2017).

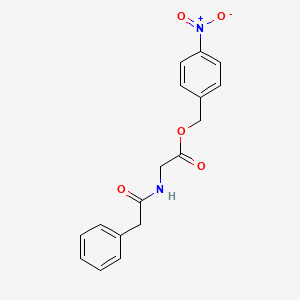

Physical Properties Analysis

The physical properties of 3-fluoro-N-(2-isopropylphenyl)benzamide, such as melting point, solubility, and crystalline form, can be influenced by the fluorine substitution. Fluorinated compounds often exhibit different solubility profiles in organic solvents and water, compared to their non-fluorinated counterparts, due to the electronegativity and size of the fluorine atom. These physical properties are crucial for the compound's application in various fields, including material science and pharmaceutical formulation (Mocilac, Donnelly, & Gallagher, 2012).

Chemical Properties Analysis

The chemical properties of 3-fluoro-N-(2-isopropylphenyl)benzamide, such as acidity, basicity, and reactivity towards other chemical species, are significantly impacted by the presence of the fluorine atom. Fluorine's high electronegativity can affect the electron density of adjacent atoms, influencing the compound's reactivity in acid-base reactions, nucleophilic substitutions, and electrophilic additions. Understanding these properties is essential for the development of novel compounds and materials with desired functionalities (Meiresonne et al., 2015).

Safety and Hazards

While specific safety and hazard information for 3-fluoro-N-(2-isopropylphenyl)benzamide is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

3-fluoro-N-(2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXIRCCJNXPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(propan-2-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)

![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)